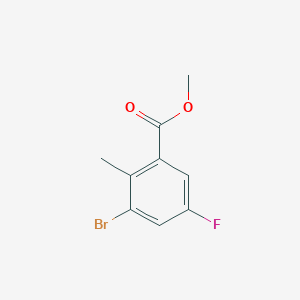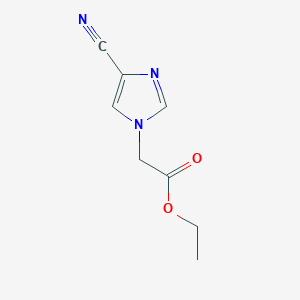
ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate
概要
説明
Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 . It is used for research purposes .
Synthesis Analysis
The synthesis of ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate involves the reaction of 1H-imidazole-4-carbonitrile with ethyl bromoacetate in the presence of sodium ethanolate in ethanol . The reaction mixture is stirred at room temperature for 16 hours . After the reaction, the precipitated solid is filtered off, the filtrate is concentrated under reduced pressure, and the residue is dried .Molecular Structure Analysis
The molecular structure of ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate consists of an imidazole ring, which is a five-membered ring with two nitrogen atoms, attached to a cyano group and an ethyl acetate group .科学的研究の応用
Synthesis and Reactivity
Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate is a compound utilized in various synthetic processes. A reaction involving imidazole N-oxides and ethyl cyanoacetate yields ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetates, involving a [3+2] cycloaddition followed by the cleavage of the cycloadduct, highlighting the compound's role in cycloaddition reactions (Kutasevich et al., 2019). The compound also serves as a precursor for the synthesis of 1H-imidazole derivatives, which are further reacted to produce various Schiff bases and oxadiazole compounds, indicating its importance in the formation of heterocyclic compounds (Al-badrany et al., 2019).
Coordination Chemistry
In coordination chemistry, ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate derivatives show interesting reactivity. For instance, ethylation of imidazole-4-acetate methyl ester produces compounds that can be converted into their potassium carboxylate salts. These salts react with CuCl2 to form complexes exhibiting near axial symmetry, indicating the compound's utility in the synthesis of coordination complexes with potential applications in fields such as catalysis and materials science (Banerjee et al., 2013).
Crystallography and Structural Analysis
Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate is also significant in the field of crystallography and structural analysis. The compound has been used to obtain structures with different conformations, aiding in the understanding of molecular geometry and interactions. Detailed structural analysis such as dihedral angles and hydrogen bonding networks can be elucidated using this compound, contributing to the knowledge of molecular structures and their properties (Li et al., 2015).
特性
IUPAC Name |
ethyl 2-(4-cyanoimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)5-11-4-7(3-9)10-6-11/h4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICHBBLPKXJZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate | |
CAS RN |
1154030-58-6 | |
| Record name | ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

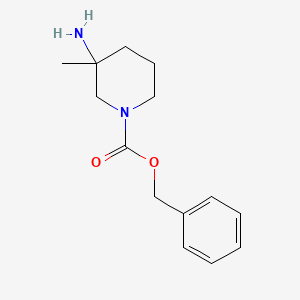
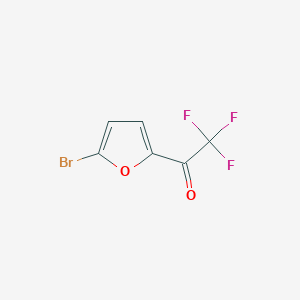
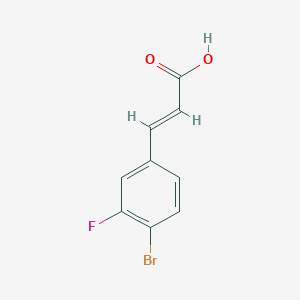
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)

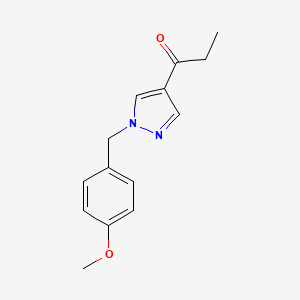
![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)


![7-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1445375.png)


